molecular formula C20H25N5O6 B037995 Dideazaacyclotetrahydrofolic acid CAS No. 124656-55-9

Dideazaacyclotetrahydrofolic acid

Cat. No.: B037995
CAS No.: 124656-55-9
M. Wt: 431.4 g/mol
InChI Key: LNUHUIPUTGDPDG-AWEZNQCLSA-N
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Description

Genaconazole (RR(+) isomer) is a potent triazole antifungal agent. It is a racemic mixture containing 50% of the RR (SCH 42427) and 50% of the SS (SCH 42426) enantiomers. The RR isomer accounts for most of the antifungal activity of genaconazole . This compound is known for its broad-spectrum activity against various fungal pathogens, including those causing superficial and systemic infections .

Preparation Methods

The synthesis of the RR isomer of genaconazole involves several steps:

    Condensation: The condensation of 1,3-difluorobenzene with 2-bromopropionyl bromide using aluminum chloride to form the corresponding propiophenone.

    Reduction: The resulting propiophenone is reduced with sodium cyanoborohydride to yield the corresponding alcohol.

    Epoxidation: The alcohol is then epoxidized using potassium carbonate in methanol to form a chiral epoxide.

    Oxidative Opening: The epoxide undergoes oxidative opening with boron trifluoride in dimethyl sulfoxide to produce a hydroxypropanone.

    Protection: The hydroxypropanone is protected with dihydropyran and p-toluenesulfonic acid to form a tetrahydropyranyl ether.

    Epoxide Formation: The protected compound is reacted with sodium dimethylsulfoxonium methylide in tetrahydrofuran to form an epoxide.

    Ring Opening: The epoxide is opened with sodium 1,2,4-triazole to yield a semi-protected diol.

    Hydrolysis: The semi-protected diol is hydrolyzed in acidic medium to form a diol.

    Esterification: The diol is treated with methanesulfonyl chloride and triethylamine to form a mono methanesulfonyl ester.

    Thioether Formation: The ester is reacted with sodium methyl mercaptane to form a thioether.

    Oxidation: The final step involves oxidation with peracetic acid to yield the RR isomer of genaconazole.

Chemical Reactions Analysis

Genaconazole (RR(+) isomer) undergoes various chemical reactions, including:

Comparison with Similar Compounds

Genaconazole (RR(+) isomer) is similar to other triazole antifungal agents such as ketoconazole and fluconazole. it has unique properties that make it more effective against certain fungal pathogens:

    Ketoconazole: Like genaconazole, ketoconazole inhibits ergosterol synthesis but has a broader spectrum of activity against superficial fungal infections.

    Fluconazole: Fluconazole is also an ergosterol synthesis inhibitor but is more effective against systemic fungal infections.

Similar compounds include:

Genaconazole (RR(+) isomer) stands out due to its potent activity and effectiveness in treating both superficial and systemic fungal infections .

Properties

CAS No.

124656-55-9

Molecular Formula

C20H25N5O6

Molecular Weight

431.4 g/mol

IUPAC Name

(2S)-2-[[4-[4-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)butyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H25N5O6/c21-16-13(18(29)25-20(22)24-16)4-2-1-3-11-5-7-12(8-6-11)17(28)23-14(19(30)31)9-10-15(26)27/h5-8,14H,1-4,9-10H2,(H,23,28)(H,26,27)(H,30,31)(H5,21,22,24,25,29)/t14-/m0/s1

InChI Key

LNUHUIPUTGDPDG-AWEZNQCLSA-N

Isomeric SMILES

C1=CC(=CC=C1CCCCC2=C(N=C(NC2=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C1=CC(=CC=C1CCCCC2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CCCCC2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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